molecular formula C17H19NO B221355 2-(2-methylphenyl)-N-(1-phenylethyl)acetamide

2-(2-methylphenyl)-N-(1-phenylethyl)acetamide

Cat. No. B221355
M. Wt: 253.34 g/mol
InChI Key: JDHMDEXNIOJOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(1-phenylethyl)acetamide, also known as N-phenyl-2-(2-methylphenyl)acetamide (N-phenyl-2-tolylacetamide), is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the dose required to produce a therapeutic effect is much lower than the dose that produces toxic effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is difficult to treat with currently available medications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide to facilitate its use in future research.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide involves the reaction of 2-methylacetophenone with aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been studied for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been shown to exhibit analgesic activity in various animal models of pain, including the hot plate and tail flick tests. Additionally, it has been demonstrated to have anti-inflammatory effects in models of acute and chronic inflammation.

properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C17H19NO/c1-13-8-6-7-11-16(13)12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI Key

JDHMDEXNIOJOIX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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